![molecular formula C20H25ClN2O3 B5673042 5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)
5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this exact compound may not be readily available, related compounds have been synthesized through strategies involving the construction of the piperidine and azetidine rings, followed by functionalization with various substituents. For example, the synthesis of neurokinin-2 (NK2) antagonists involved incorporating azetidinyl groups into piperidone frameworks, indicating a potential pathway for synthesizing similar compounds (Mackenzie et al., 2002).
Molecular Structure Analysis
Molecular structure analysis typically involves studying the conformation, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., DFT calculations) are commonly employed. These analyses provide insights into the molecule's reactivity, stability, and potential interactions with biological targets. For related molecules, X-ray diffraction and DFT studies have been conducted to elucidate their molecular geometries and confirm their potential utility as building blocks for drug discovery (Feskov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving azetidines and piperidinones often include transformations such as ring expansion, functional group interconversions, and nucleophilic substitutions. These reactions can significantly alter the molecule's chemical properties and biological activity. For instance, the introduction of various substituents through acylation reactions can lead to derivatives with diverse chemical behaviors and potential pharmacological activities (Zhang et al., 2002).
properties
IUPAC Name |
5-[3-(2-chlorophenoxy)azetidine-1-carbonyl]-1-cyclopentylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c21-17-7-3-4-8-18(17)26-16-12-22(13-16)20(25)14-9-10-19(24)23(11-14)15-5-1-2-6-15/h3-4,7-8,14-16H,1-2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRMVJKBDNLCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)N3CC(C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2-Chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone |
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